Structural Fingerprint Differentiation – InChIKey and SMILES Comparison Against N-Acetyl-L-Alanine
The compound's InChIKey HHPSZFPWXNALDN-VKHMYHEASA-N and SMILES CC(=O)NC(C(=O)N)C(=O)O confirm a terminal primary amide group at the C3 position, which is absent in N-acetyl-L-alanine (InChIKey KTHDTJVBEPMMGL-VKHMYHEASA-N, SMILES CC(=O)NC(C)C(=O)O). This difference is essential for identity verification in procurement and synthetic workflows [1].
| Evidence Dimension | Structural fingerprint (InChIKey / SMILES) |
|---|---|
| Target Compound Data | InChIKey: HHPSZFPWXNALDN-VKHMYHEASA-N; SMILES: CC(=O)NC(C(=O)N)C(=O)O |
| Comparator Or Baseline | N-Acetyl-L-alanine (CAS 97-69-8): InChIKey KTHDTJVBEPMMGL-VKHMYHEASA-N; SMILES: CC(=O)NC(C)C(=O)O |
| Quantified Difference | Presence of terminal amide (–C(=O)NH2) vs. methyl (–CH3) at C3 |
| Conditions | Computational structural comparison; standard InChI/SMILES generation |
Why This Matters
This difference underpins unique reactivity and potential biological target engagement, making the compound non-interchangeable with simpler N-acetyl amino acids for research or synthesis applications.
- [1] PubChem. N-Acetyl-L-alanine (CID 10614). https://pubchem.ncbi.nlm.nih.gov/compound/10614 (accessed 2026-05-06). View Source
